molecular formula C11H6N2O3 B15093138 1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione

1H-Pyrido[3,4-b]indole-1,3 4(2H,9H)-trione

Cat. No.: B15093138
M. Wt: 214.18 g/mol
InChI Key: VRGUANBRNRLJRB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fused Heterocyclic Systems

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, has its origins in the 19th century. wikipedia.orgresearchgate.net Early milestones include the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832. wikipedia.orgresearchgate.net Fused heterocyclic systems, which feature two or more rings sharing common atoms, are a critical subclass. airo.co.in These structures are not mere chemical curiosities; they are pervasive in nature and technology. nih.gov

The significance of fused heterocycles is underscored by their presence in essential biological molecules and their widespread use in medicine. nih.govusm.edu More than half of all known organic compounds are heterocyclic, and a significant percentage of FDA-approved drugs contain heterocyclic rings. wikipedia.org Their rigid structures and ability to present functional groups in specific three-dimensional orientations make them ideal for interacting with biological targets like enzymes and receptors. airo.co.in This has made the synthesis and study of fused heterocyclic compounds a major focus of medicinal chemistry. airo.co.in

Overview of the Pyrido[3,4-b]indole Nucleus as a Privileged Scaffold

Within the vast family of fused heterocycles, the pyrido[3,4-b]indole nucleus, also known as the β-carboline skeleton, holds a special status as a "privileged scaffold". nih.govnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a fertile starting point for drug discovery.

The pyrido[3,4-b]indole core is found in numerous natural alkaloids and synthetic compounds that exhibit a wide array of potent biological activities. researchgate.net Researchers have extensively investigated derivatives of this scaffold for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov For example, novel series of pyrido[3,4-b]indoles have been synthesized and shown to possess broad-spectrum anticancer activity against aggressive cancers such as pancreatic, breast, and colon cancer. nih.govresearchgate.net The versatility of this scaffold allows chemists to modify its structure at various positions to fine-tune its biological activity and selectivity, making it a cornerstone in the development of new therapeutic leads. nih.govnih.gov

Chemical Classification of 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione within Pyridoindoles

The compound 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione is a specific derivative of the parent pyrido[3,4-b]indole nucleus. Its classification is derived directly from its systematic name, which describes its unique structural features.

Parent Scaffold : The name "Pyrido[3,4-b]indole" indicates the fusion of a pyridine (B92270) ring and an indole (B1671886) ring. The "[3,4-b]" notation specifies the points of fusion between the two heterocyclic systems.

Oxidation State : The suffix "-trione" reveals the presence of three ketone (C=O) functional groups on the scaffold. The numbers "1,3,4" pinpoint their precise locations on the ring system.

Hydrogenation Level : The prefix "(2H,9H)" indicates the positions of the two hydrogen atoms on the nitrogen atoms within the bicyclic system, defining the specific tautomeric form.

Therefore, 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione is classified as a highly oxidized derivative of the pyrido[3,4-b]indole scaffold. The presence of the three ketone groups, which are electron-withdrawing, significantly alters the electronic properties and potential reactivity of the molecule compared to the unsubstituted parent scaffold.

PropertyValue
Compound Name1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione
Molecular FormulaC11H6N2O3biocrick.com
Molecular Weight214.18 g/mol biocrick.com
CAS Number16641-79-5 biocrick.com
ClassificationOxidized Pyrido[3,4-b]indole Derivative

Emergence of Polyketone Moieties in Fused Heterocyclic Systems

The incorporation of multiple ketone groups, forming dicarbonyl or polycarbonyl moieties, is a significant strategy in the synthesis and design of bioactive heterocyclic compounds. researchgate.net Dicarbonyl compounds are valuable and versatile building blocks in synthetic organic chemistry, enabling the construction of a wide variety of heterocyclic rings, including indoles and quinoxalines. researchgate.netresearchgate.net

The presence of ketone functionalities within a fused heterocyclic system imparts unique chemical characteristics. These groups can act as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. Furthermore, the electrophilic nature of the carbonyl carbons can be exploited for further synthetic transformations or can be involved in covalent interactions with target biomolecules. The emergence of polyketone-substituted heterocycles in medicinal chemistry is driven by the potential to create compounds with enhanced binding affinities and novel mechanisms of action. nih.gov The trione (B1666649) configuration in 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione represents a significant modification of the core scaffold, suggesting a focus on exploring the effects of extensive oxidation on the biological and chemical properties of this privileged framework.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

9H-pyrido[3,4-b]indole-1,3,4-trione

InChI

InChI=1S/C11H6N2O3/c14-9-7-5-3-1-2-4-6(5)12-8(7)10(15)13-11(9)16/h1-4,12H,(H,13,15,16)

InChI Key

VRGUANBRNRLJRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC(=O)C3=O

Origin of Product

United States

Synthetic Methodologies for 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione and Analogues

Classical Cyclization Approaches to the Pyrido[3,4-b]indole Skeleton

Traditional methods for building the β-carboline framework rely on well-established cyclization reactions, often requiring harsh conditions but providing reliable access to the core structure.

Polyphosphoric acid (PPA) is a widely utilized reagent in heterocyclic synthesis, serving as both a strong mineral acid and a powerful dehydrating agent. mdpi.com Its application in β-carboline synthesis is exemplified by the condensation of tryptamines with carboxylic acids, which yields 1-substituted-3,4-dihydro-9H-β-carboline derivatives. mdpi.com This type of reaction proceeds through an initial acylation of the tryptamine (B22526) followed by an intramolecular cyclization and dehydration, driven by the PPA medium. A recent variant of the Fisher indole (B1671886) synthesis also employs PPA to mediate a tandem hydroamination-cyclization reaction between alkynes and arylhydrazines, showcasing PPA's utility in forming the foundational indole ring system itself under metal-free conditions. nih.govnih.gov While direct synthesis of the target trione (B1666649) via this method is not explicitly detailed, PPA's role in forming the fundamental β-carboline ring through intramolecular acylation and cyclization is a cornerstone of classical approaches.

The synthesis of the β-carbolinone (9H-pyrido[3,4-b]indol-1(2H)-one) skeleton, a key precursor to the target trione, is dominated by several classical ring-closure strategies. nih.gov The Pictet-Spengler reaction is a prominent method, typically involving the condensation of a tryptamine derivative with an aldehyde or keto-acid, followed by oxidation to form the aromatic pyridine (B92270) ring. nih.govnih.gov This approach offers a straightforward entry to the basic tricyclic system. nih.gov Another classical route is the Bischler-Napieralski reaction, which provides an alternative pathway for cyclization. ljmu.ac.uk More modern variations of ring-closing reactions include ring-closing metathesis (RCM), which has been successfully applied to enamines derived from β-carboline precursors to construct fused heterocyclic systems. researchgate.net These foundational reactions are crucial for assembling the core structure upon which further modifications, such as oxidation to the trione, can be performed.

A mild and efficient two-step methodology has been developed for synthesizing 3-substituted β-carbolinone derivatives from corresponding 3-substituted β-carbolines. nih.govnih.gov This process involves an initial N-oxidation of the β-carboline starting material, followed by a rearrangement reaction in acetic anhydride. nih.govresearchgate.net The reaction proceeds through the formation of an N-oxide, which then undergoes a rearrangement to yield the desired β-carbolin-1-one skeleton. nih.govnih.gov This method is particularly effective for substrates bearing electron-withdrawing groups at the 3-position. researchgate.net The reaction has been shown to produce good yields for a variety of substituents. nih.gov

Table 1: Synthesis of 3-Substituted β-Carbolinones from β-Carboline N-Oxides nih.gov

Entry Starting Material Product Yield (%)
1 3-Ethoxycarbonyl-β-carboline 3-Ethoxycarbonyl-9H-pyrido[3,4-b]indol-1(2H)-one 85
2 3-Hydroxymethyl-β-carboline 3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one 75
3 3-Cyano-β-carboline 3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one 78
4 β-Carboline-3-carbohydrazide 9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide 67

Yields represent the conversion of the intermediate N-oxides into the final β-carbolinone products.

The introduction of substituents onto the pyrido[3,4-b]indol-1-one core can be achieved through various synthetic strategies, often leveraging transition metal-catalyzed reactions. ljmu.ac.uk Palladium-catalyzed methods are particularly noteworthy, including the intramolecular Heck coupling to form tetracyclic benzo-β-carbolines and the C-H addition of indoles to nitriles followed by cyclization. ljmu.ac.uk For substitution at specific positions, such as the 3-position, routes starting from chalcone (B49325) derivatives have been reported for 3-aryl-β-carbolinones. nih.govresearchgate.net Furthermore, the synthesis of 4-substituted derivatives has been accomplished by creating key triflate intermediates, which can then participate in cross-coupling reactions like the Sonogashira reaction to introduce carbon-linked substituents. beilstein-journals.org These methods provide access to a diverse range of functionalized β-carbolinone analogues, which are essential for further structural elaboration.

Contemporary Synthetic Strategies for Pyridoindole-Based Structures

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity, principles embodied by multicomponent reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, have emerged as powerful tools for synthesizing complex heterocyclic structures. mdpi.commdpi.com These reactions are characterized by their high efficiency, atom economy, and operational simplicity. mdpi.com In the context of β-carboline synthesis, a copper-catalyzed domino three-component coupling-cyclization has been developed. nih.gov This reaction involves the coupling of 2-ethynylanilines, aldehydes, and secondary amines, followed by hydroamination and subsequent nucleophilic cyclization to furnish the β-carboline scaffold. nih.gov While not specific to the pyrido[3,4-b]indole system, other MCRs for related nitrogen heterocycles, such as the four-component synthesis of 9H-pyrimido[4,5-b]indoles using ammonium (B1175870) salts as the nitrogen source, highlight the potential of these strategies. mdpi.com The modularity of MCRs allows for the creation of diverse libraries of compounds from simple, readily available starting materials, offering a powerful alternative to traditional linear synthetic routes. mdpi.com

Oxidative Methodologies for Pyridoindole Derivatives

Oxidative reactions play a crucial role in the synthesis and functionalization of pyridoindole derivatives. These methods can be employed to introduce key functional groups or to achieve the desired oxidation state of the heterocyclic core.

A notable example is the synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines. This two-step process involves an initial N-oxidation of the β-carboline, followed by a rearrangement to yield the corresponding β-carbolinone. researchgate.net This method provides a mild and efficient route to these valuable compounds.

The following table summarizes the yields for the synthesis of various 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives.

Table 1: Synthesis of 3-Substituted β-Carbolinone Derivatives

Starting Material (β-Carboline) N-Oxide Intermediate Yield (%) Final Product (β-Carbolinone) Yield (%)
3-Phenyl-β-carboline 85 78
3-(4-Chlorophenyl)-β-carboline 82 75
3-(4-Methoxyphenyl)-β-carboline 88 81

Photoactivation-Induced Formation of Pyridoindole Systems

Photoactivation provides a unique approach to the synthesis of complex heterocyclic systems, often proceeding through highly reactive intermediates. In the context of pyridoindole synthesis, photo-induced reactions of tryptophan derivatives have been shown to yield the desired scaffold.

One significant finding is the generation of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, a known activator of the aryl hydrocarbon receptor (AHR), through the photoactivation of tryptophan by sunlight. organic-chemistry.org This discovery highlights the potential for environmentally relevant conditions to produce biologically active pyridoindole derivatives.

Tandem Cyclization Reactions for Pyrido[3,4-b]pyrazine Systems

Tandem or cascade cyclization reactions offer an efficient strategy for the construction of complex polycyclic systems in a single synthetic operation. These reactions often proceed with high atom economy and can generate significant molecular complexity from simple starting materials.

While specific tandem cyclizations leading directly to the 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione are not extensively documented, related systems such as pyrido[3,4-b]indoles have been synthesized using such strategies. For instance, a palladium-catalyzed tandem process involving double-bond isomerization of long-chain olefins followed by intramolecular cyclization provides access to pyrido[3,4-b]indoles. nih.gov This method showcases the power of transition metal catalysis in facilitating complex ring-forming sequences.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines, which share a similar bicyclic core with the target system, has been achieved through a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. quora.com This approach demonstrates the utility of tandem reactions in constructing nitrogen-containing heterocyclic frameworks.

Functional Group Interconversions and Derivatization Strategies of the Pyridoindole Core

The ability to modify the pyridoindole core through functional group interconversions and derivatization is crucial for the development of new analogues with tailored properties. These strategies allow for the introduction of diverse substituents and the fine-tuning of the electronic and steric characteristics of the molecule.

Introduction of Electrophilic and Nucleophilic Substituents

The reactivity of the pyridoindole scaffold towards electrophilic and nucleophilic attack allows for the introduction of a wide range of substituents. The indole portion of the molecule is generally electron-rich and susceptible to electrophilic substitution, primarily at the C3 position of the indole ring. nih.gov

Studies on the related pyrido[2,3,4-kl]acridine system have shown that electrophilic substitution, such as nitration, can be achieved under various conditions, with the position of substitution being influenced by the reaction conditions and the existing substituents on the ring system. researchgate.netcore.ac.uk

Nucleophilic substitution reactions on the pyridoindole core are also possible, particularly on activated positions or through the displacement of suitable leaving groups. For instance, the synthesis of novel 7β-heteroarylyohimbine and 4aα-heteroaryl-1,2,3,4-tetrahydro-β-carboline derivatives has been achieved through nucleophilic substitution reactions on 1-hydroxyindole (B3061041) precursors. researchgate.netgoogle.com

A patent for 1H-pyrido[3,4-b]indole-4-carboxamide derivatives describes various substitutions on the core structure, highlighting the feasibility of introducing a range of functional groups. nih.gov

Modifications to the Indole Nitrogen

Research on pyrido[3,4-b]indole derivatives has shown that substitution at the N9 position can have a significant impact on biological activity. For example, the presence of an N9-methyl group has been found to disrupt key binding interactions in certain biological targets. nih.govrsc.org

The following table illustrates the effect of N9-methylation on the anticancer activity of a pyrido[3,4-b]indole derivative.

Table 2: Effect of N9-Methylation on Anticancer Activity

Compound N9-Substituent IC50 (nM) against HCT116 Colon Cancer Cells
11 H 130

| 11a | CH3 | >1000 |

C-C Bond Formation Strategies on the Heterocyclic Scaffold

The formation of new carbon-carbon bonds on the pyridoindole scaffold is a powerful tool for extending the molecular framework and introducing complex substituents. Metal-catalyzed cross-coupling reactions are particularly valuable in this regard.

Methodologies developed for the C-H functionalization of indoles, including arylation, alkenylation, and alkynylation, can be applied to the pyridoindole core to introduce new carbon-based substituents. mdpi.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of azaindole derivatives, demonstrating its applicability to related heterocyclic systems. nih.gov

Furthermore, rhodium(I)- and palladium(0)-catalyzed cyclotrimerization reactions have been employed in the synthesis of annulated pyrido[3,4-b]indoles, showcasing a sophisticated approach to constructing fused ring systems through C-C bond formation.

The following table lists some of the key compounds mentioned in this article.

Table 3: List of Compounds

Compound Name
1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione
3-Substituted β-carbolinones
3-Substituted β-carbolines
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole
Tryptophan
Pyrido[3,4-b]pyrazines
Pyrazolo[3,4-b]pyridines
5-Aminopyrazoles
Alkynyl aldehydes
Pyrido[2,3,4-kl]acridines
7β-Heteroarylyohimbine
4aα-Heteroaryl-1,2,3,4-tetrahydro-β-carbolines
1-Hydroxyindoles
1H-Pyrido[3,4-b]indole-4-carboxamide

Reaction Mechanisms and Pathways Involving 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione and Precursors

Detailed Mechanistic Investigations of Cyclization Reactions Leading to Pyrido[3,4-b]indole Frameworks

The most prominent and widely utilized method for constructing the pyrido[3,4-b]indole framework is the Pictet-Spengler reaction. researchgate.netnih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or its derivatives, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.netrsc.org

The mechanism of the Pictet-Spengler reaction commences with the formation of a Schiff base (an imine) from the reaction between the tryptamine derivative and the carbonyl compound. rsc.org Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. wikipedia.orgname-reaction.com This iminium ion is then attacked by the electron-rich C2 position of the indole (B1671886) nucleus in an intramolecular electrophilic aromatic substitution. wikipedia.org This step, a 6-endo-trig cyclization, results in the formation of a spirocyclic intermediate. rsc.orgname-reaction.com Subsequent rearrangement and deprotonation restore the aromaticity of the indole ring, yielding the 1,2,3,4-tetrahydro-β-carboline product. name-reaction.comwikipedia.org Further oxidation steps are often required to achieve the fully aromatic β-carboline skeleton. researchgate.net

The biosynthesis of β-carboline alkaloids follows a similar pathway, involving an intramolecular Mannich reaction where the C2 carbon of the indole acts as a nucleophile. wikipedia.org The resulting tetrahydro-β-carboline is then gradually oxidized to dihydro-β-carboline and subsequently to the aromatic β-carboline. wikipedia.org

Key Mechanistic StepDescriptionIntermediate/Product
Imine/Iminium Ion FormationCondensation of a tryptamine derivative with an aldehyde or ketone, followed by protonation.Schiff Base/Iminium Ion
Intramolecular CyclizationNucleophilic attack of the indole C2 position on the electrophilic iminium ion.Spirocyclic Intermediate
RearomatizationDeprotonation to restore the aromaticity of the indole ring.Tetrahydro-β-carboline
OxidationStepwise removal of hydrogen to form the fully aromatic system.Dihydro-β-carboline, β-carboline

Mechanisms of Rearrangement Reactions in β-Carbolinone Synthesis

Rearrangement reactions offer powerful strategies for the synthesis of complex molecular architectures, including β-carbolinones. One notable example is the aza-Cope rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement involving nitrogen-containing 1,5-dienes. wikipedia.orgchem-station.com The cationic 2-aza-Cope rearrangement is particularly relevant in alkaloid synthesis due to its mild reaction conditions and high diastereoselectivity. wikipedia.org

In the context of pyridoindole synthesis, a tandem aza-Cope/Mannich reaction can be employed to construct pyrrolidine and indolizidine rings, which can be precursors to or part of a larger β-carboline-containing structure. wikipedia.org This sequence provides a thermodynamic driving force as the irreversible Mannich cyclization leads to a more stable acyl-substituted pyrrolidine. wikipedia.org The reaction is believed to proceed through a six-membered chair-like transition state. chem-station.com

Another significant rearrangement is the oxidative rearrangement of tetrahydro-β-carbolines to form spirooxindoles. researchgate.netchemrxiv.org This transformation is considered a key step in the biosynthesis of several spiro[pyrrolidine-3,3']-oxindole alkaloids. researchgate.net Mechanistically, the reaction can be initiated by an oxidant, such as a halogenating agent, which transforms the substrate into an intermediate that undergoes a semi-pinacol-type rearrangement to yield the spirooxindole core. researchgate.netnih.gov Electrochemical methods have also been developed, where a mediator like LiBr is oxidized at the anode to generate a reactive halogenating species that initiates the rearrangement. researchgate.netchemrxiv.orgnih.gov

Oxidative Transformations within the Pyridoindole Framework

The pyridoindole framework is susceptible to various oxidative transformations, which can lead to a diverse array of functionalized derivatives. The oxidative metabolism of β-carbolines like norharman and harman by human cytochrome P450 enzymes is a well-studied example. nih.gov These enzymes, primarily P450 1A2 and 1A1, efficiently oxidize the β-carboline ring to produce several hydroxylated and N-oxidation products. nih.gov Major metabolites include 6-hydroxy-β-carboline and 3-hydroxy-β-carboline, while β-carboline-N(2)-oxide is produced by P450 2E1. nih.gov This enzymatic oxidation is considered a detoxification pathway. nih.gov

Chemical oxidation of tetrahydro-β-carbolines can lead to the fully aromatic β-carboline system. researchgate.net This process often involves a dehydrogenation reaction and can be achieved using various oxidizing agents. A green chemistry approach utilizes air as the oxidant in the presence of a copper catalyst. researchgate.net Another method employs trichloroisocyanuric acid (TCCA) for the tandem oxidative decarboxylation and dehydrogenative aromatization of tetrahydro-β-carboline acids. researchgate.net

Furthermore, the oxidative cleavage of the C2-C3 double bond of the indole moiety within the pyridoindole framework, known as the Witkop oxidation, can lead to the formation of quinolones. researchgate.net This reaction can be part of a one-pot sequence with a subsequent Camps-cyclization to generate complex heterocyclic systems. researchgate.net

Oxidative TransformationReagent/CatalystProduct Type
Hydroxylation/N-oxidationCytochrome P450 enzymesHydroxy-β-carbolines, β-carboline-N-oxides
AromatizationAir/CuBr2, TCCAβ-carbolines
Oxidative Rearrangementt-BuOCl, NBS, Electrochemical (LiBr)Spirooxindoles
Witkop OxidationVarious oxidizing agentsQuinolones

Photochemical Reaction Pathways for Pyridoindole Formation

Photochemical reactions provide a powerful and sustainable approach for the synthesis of complex organic molecules, including the pyridoindole framework. These light-driven reactions can proceed under mild conditions and often lead to unique reactivity that is not accessible through thermal methods. nih.govtechnologynetworks.com

One such pathway is the photostimulated metal-free SRN1 cyclization of anilinohalopyridines to afford β-carbolines. ljmu.ac.uk Photocyclization of aniline-pyridines has also been shown to produce a mixture of carboline isomers. researchgate.net Another relevant photochemical transformation is the direct photo-induced reductive Heck cyclization of indoles. nih.gov This reaction, which can be initiated by UVA or blue LEDs without the need for a photocatalyst, involves the activation of a C(sp2)-Cl bond and the formation of radical intermediates, leading to polycyclic indolinyl compounds. nih.gov Mechanistic studies suggest a photo-induced electron transfer between the indole substrate and a tertiary amine. nih.gov

Mechanisms of 1,3-Dipolar Cycloaddition and Intramolecular Nucleophilic Additions in Pyridoindole Synthesis

The 1,3-dipolar cycloaddition is a versatile reaction for the construction of five-membered heterocyclic rings and has been applied to the synthesis of complex structures related to the pyridoindole framework, particularly spirooxindoles. rsc.orgwikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org In the context of indole-based compounds, azomethine ylides generated in situ from isatin derivatives can serve as the 1,3-dipole. nih.gov The reaction of these ylides with various dipolarophiles leads to the formation of N-fused pyrrolidinyl spirooxindoles with high regio- and diastereoselectivity. rsc.orgnih.gov

Intramolecular nucleophilic additions are also crucial in the synthesis of the pyridoindole core. As discussed in the context of the Pictet-Spengler reaction, the key cyclization step is an intramolecular nucleophilic attack of the indole ring onto an electrophilic iminium ion. wikipedia.org Similarly, iodine-mediated intramolecular cyclization of enamines represents another pathway to indole derivatives, which can be precursors to the pyridoindole system. organic-chemistry.org This process is thought to involve the formation of iodide intermediates via oxidative iodination, followed by an intramolecular Friedel-Crafts type alkylation. organic-chemistry.org

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of reactions leading to the pyridoindole framework is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the reactants.

In the Pictet-Spengler reaction, the use of an appropriate amount of a Brønsted or Lewis acid catalyst is critical for optimal yield. rsc.org Excessive acid can protonate the starting amine, reducing its nucleophilicity, while insufficient acid will not activate the imine for cyclization. rsc.org The stereoselectivity of the reaction, particularly when a new chiral center is formed, can be influenced by the steric bulk of the reactants and the reaction temperature. nih.gov For instance, kinetic versus thermodynamic control can lead to different diastereomers. nih.gov

For 1,3-dipolar cycloaddition reactions, the choice of solvent can significantly impact the reaction rate and yield. nih.gov Both protic and aprotic solvents can be effective, with polar solvents often favoring the reaction. nih.gov In some cases, the use of ionic liquids can facilitate the reaction. mdpi.com

In oxidative transformations, the choice of oxidant and reaction conditions determines the outcome. For the oxidative rearrangement of tetrahydro-β-carbolines, different oxidants can be employed, and electrochemical methods offer a green alternative where the electrolyte composition can influence the reaction efficiency. chemrxiv.orgnih.gov The selectivity in metal-catalyzed cyclotrimerization reactions to form annulated pyrido[3,4-b]indoles is sensitive to the electronic nature of the substituents on the starting materials, with different metal catalysts (e.g., Rh(I) vs. Pd(0)) showing varying tolerance to electron-withdrawing groups. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione and Its Analogues

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and resolution. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

In the study of pyrido[3,4-b]indole derivatives, HRMS is routinely employed to confirm the molecular formula. For instance, in the characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, an analogue, accurate mass measurement of the major ion at m/z 284.1177 [M+H]⁺ in the LC-ESI-MS spectrum led to the empirical formula C₁₉H₁₃N₃ (calculated [M+H]⁺: 284.1182), with a mass accuracy of Δ=1.7 ppm. nih.gov Such precise measurements are typically achieved using instruments like the LTQ-Orbitrap-XL, which can operate at a resolution of 60,000 at m/z 400. rsc.org

The general procedure involves acquiring mass spectra in high-resolution mode over a specified mass-to-charge (m/z) range, often between 50 and 1000. nih.gov The high accuracy of the measurement allows for the confident assignment of a molecular formula, which is a critical step in the structural elucidation process. For the parent compound, 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione, the expected molecular formula is C₁₁H₆N₂O₃, with a molecular weight of 214.18. biocrick.com An HRMS analysis would be expected to confirm this elemental composition with a high degree of certainty.

Table 1: Illustrative HRMS Data for a Pyrido[3,4-b]indole Analogue

Compound Ion Observed m/z Calculated m/z Δ (ppm) Empirical Formula
1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole [M+H]⁺ 284.1177 284.1182 1.7 C₁₉H₁₃N₃

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including absolute stereochemistry and conformational details, which are vital for understanding the biological activity and chemical reactivity of molecules.

For the pyrido[3,4-b]indole scaffold, X-ray crystallography has been successfully used to elucidate the structures of several derivatives. For example, the crystal structure of methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate (C₁₉H₁₄N₂O₂) was determined to be of the monoclinic space group P21/n. researchgate.net The analysis of bond lengths and angles within the crystal structure provides valuable insights into the molecular geometry.

In another study, the structures of two 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives were confirmed by X-ray crystallographic analysis, providing concrete evidence for their proposed chemical structures. researchgate.netmdpi.com The resulting ORTEP (Oak Ridge Thermal Ellipsoid Plot) drawings from these studies offer a clear visualization of the molecule's spatial arrangement and thermal motion of its atoms. researchgate.net While a crystal structure for 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione is not detailed in the provided context, the successful application of this technique to its analogues demonstrates its utility in unambiguously confirming the connectivity and stereochemistry of this class of compounds.

Table 2: Crystallographic Data for an Analogue: Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate

Parameter Value
Empirical Formula C₁₉H₁₄N₂O₂
Crystal System Monoclinic
Space Group P21/n
a (Å) 11.3111(5)
b (Å) 7.2906(3)
c (Å) 18.0875(10)
β (°) 102.935(2)
Volume (ų) 1453.73(12)
Z 4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to an excited state. The wavelengths of absorption are characteristic of the types of chemical bonds and functional groups present in the molecule.

For indole (B1671886) and its derivatives, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* transitions of the aromatic system. researchgate.net In a study of 1H-indole-2,3-dione, a related compound, four absorption peaks were observed at 208, 242, 302, and 418 nm. researchgate.net The absorptions at 208, 242, and 302 nm were attributed to the π → π* transitions of the aromatic ring and the carbonyl groups, while the weak absorption at 418 nm was assigned to an n → π* transition involving the lone pair electrons of nitrogen and oxygen atoms. researchgate.net

The UV-Vis spectrum of 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione is expected to show similar absorption patterns, reflecting the electronic structure of its conjugated system, which includes the indole nucleus and the multiple carbonyl groups. The exact positions and intensities of the absorption maxima would provide insight into the electronic properties of the molecule. These spectra are often recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol (B129727). researchdata.edu.au

Table 3: UV-Vis Absorption Maxima for 1H-indole-2,3-dione

Wavelength (λmax, nm) Transition Type
208 π → π* (aromatic ring)
242 π → π* (carbonyl C-2)
302 π → π* (carbonyl C-3)
418 n → π*

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for a proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition.

For derivatives of 9H-pyrido[3,4-b]indol-1(2H)-one, elemental analysis has been used to confirm their empirical formulas. mdpi.com For example, the elemental analysis of 3-cyano-9H-pyrido[3,4-b]indol-1(2H)-one yielded the following results: Found: C, 68.90%; H, 3.33%; N, 20.11%. These values are in excellent agreement with the calculated values for the empirical formula C₁₂H₇N₃O: C, 68.89%; H, 3.37%; N, 20.09%. mdpi.com

For 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione, which has the molecular formula C₁₁H₆N₂O₃, the theoretical elemental composition can be calculated. biocrick.com Experimental determination of the elemental composition via combustion analysis would be a critical step in verifying the identity and purity of a synthesized sample.

Table 4: Elemental Analysis Data for 3-Cyano-9H-pyrido[3,4-b]indol-1(2H)-one

Element Calculated (%) for C₁₂H₇N₃O Found (%)
C 68.89 68.90
H 3.37 3.33
N 20.09 20.11

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and purity assessment of organic compounds. In the context of pyrido[3,4-b]indole derivatives, HPLC is widely used to monitor reaction progress, isolate products from complex reaction mixtures, and determine the purity of the final compounds.

The purification of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole was achieved using HPLC. nih.gov The method employed a reverse-phase C18 column with a gradient elution system. nih.govresearchgate.net The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). nih.gov The gradient was programmed to increase the proportion of the organic solvent (B) over time, allowing for the separation of compounds with different polarities. nih.gov

The purity of the synthesized compounds is often determined by HPLC analysis, with the goal of achieving a purity of >98%. biocrick.com Thin-layer chromatography (TLC) is also a valuable tool for the rapid monitoring of reactions and for preliminary separation condition screening. For purification, flash column chromatography on silica (B1680970) gel is a common practice. rsc.org The choice of eluent, such as a mixture of methanol and chloroform, is optimized to achieve effective separation of the target compound from byproducts and starting materials. mdpi.com

Table 5: Example HPLC Gradient for the Analysis of a Pyrido[3,4-b]indole Analogue

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0 - 2 98 2
2 - 17 Gradient to 2 Gradient to 98
17 - 22 2 98
22 - 27 Gradient to 98 Gradient to 2

Structure Activity Relationship Sar Principles for 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione Analogues

Systematic Investigations of Structural Modifications and Their Impact on Molecular Interactions

Systematic investigations into the pyrido[3,4-b]indole framework have revealed that modifications at several key positions—notably C1, C3, C6, and N9—can dramatically alter interactions with biological targets. Research into derivatives designed as anticancer agents has shown a clear SAR, where substitutions at the C1 and C6 positions are particularly influential. researchgate.net For instance, the introduction of various aryl groups at the C1 position and small electron-donating groups at the C6 position has been a common strategy to explore and optimize potency. researchgate.net

In the context of anti-leishmanial agents, hybrid molecules combining the β-carboline structure with piperazine (B1678402) have been synthesized and evaluated. aablocks.com Modifications focused on the C1-phenyl substituent and the C3 position, which was linked to the piperazine moiety. aablocks.com These systematic changes allowed researchers to probe the spatial and electronic requirements of the target's binding site. Similarly, for compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR), an extended SAR study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives involved acylating the indole (B1671886) nitrogen with various heteroaryl carboxylic acids, leading to the discovery of potent potentiators. nih.gov

Influence of Substituent Nature (e.g., electronic and steric effects) on Binding Affinities

The electronic and steric properties of substituents on the pyridoindole ring system are critical determinants of binding affinity. Both quantitative structure-activity relationship (QSAR) and traditional medicinal chemistry studies have demonstrated the profound impact of these factors. nih.govnih.gov

Electronic Effects: The electronic nature of substituents can modulate the electron density of the aromatic system, influencing hydrogen bonds, pi-stacking, and other non-covalent interactions.

In one study on anti-leishmanial compounds, para-substitution on a C1-phenyl ring with an electron-donating methoxy (B1213986) group or an electron-withdrawing but ortho-para directing chloro group significantly enhanced activity against promastigotes. aablocks.com

Conversely, replacing a hydrogen at the C5 position of an indole scaffold with a strongly electron-withdrawing nitro group led to a considerable decrease in binding affinity for the benzodiazepine (B76468) receptor. nih.gov

Steric Effects: The size and shape of substituents dictate the compound's ability to fit within a receptor's binding pocket.

For a series of anticancer pyrido[3,4-b]indoles, introducing a bulky 1-naphthyl group at the C1 position, combined with a methoxy group at C6, yielded the highest potency. researchgate.net This suggests the target protein has a large hydrophobic pocket that can accommodate the larger aromatic system, leading to enhanced van der Waals interactions.

Docking studies of 2-phenylindol-3-ylglyoxylamide (PIGA) analogues targeting the translocator protein (TSPO) revealed that larger 2-aryl substituents, such as 2-naphthyl, resulted in the highest affinity values, confirming the importance of interactions within a specific pocket of the receptor. nih.gov

The position of substituents is also critical; ortho-substitution on the C1-phenyl ring of anti-leishmanial derivatives with groups like methoxy or chloro drastically decreased activity, indicating steric hindrance that prevents optimal binding conformation. aablocks.com

The following table summarizes the observed effects of different substituents on the activity of various pyrido[3,4-b]indole analogues.

Scaffold PositionSubstituentPropertyObserved Impact on ActivityReference
C1 (on Phenyl Ring)p-MethoxyElectron-donatingEnhanced anti-leishmanial activity aablocks.com
C1 (on Phenyl Ring)p-ChloroElectron-withdrawingEnhanced anti-leishmanial activity aablocks.com
C1 (on Phenyl Ring)o-Methoxy/o-ChloroSteric hindranceDecreased anti-leishmanial activity aablocks.com
C11-NaphthylBulky, hydrophobicIncreased anticancer potency researchgate.net
C5NitroElectron-withdrawingDecreased binding affinity nih.gov
C6MethoxyElectron-donatingIncreased anticancer potency researchgate.net
N9MethylBlocks H-bond donorDisrupted binding interactions researchgate.net

Conformational Analysis and its Correlation with Recognition Profiles

The three-dimensional conformation of pyrido[3,4-b]indole analogues is crucial for their recognition by and interaction with biological targets. Computational methods such as 3D-QSAR and pharmacophore modeling are frequently used to understand the spatial arrangement of key features required for activity. nih.gov

For a series of pyrido[3,4-b]indole derivatives with anticancer properties, a four-point pharmacophore model was developed. nih.gov This model, which successfully predicted activity, consisted of one hydrogen bond donor (D) and three aromatic ring (R) features. nih.gov This suggests that a specific spatial orientation of a hydrogen-bonding group relative to the planar, aromatic regions of the scaffold is essential for binding and eliciting a biological response. Conformational searches used in these studies help identify the low-energy shapes a molecule can adopt, and these are then overlaid to identify common structural features among active compounds. nih.gov

Role of the Core Pyridoindole Scaffold in Modulating Specific Interactions

The tricyclic pyrido[3,4-b]indole scaffold is not merely a passive framework for substituents but an active pharmacophore that plays a direct role in molecular interactions. nih.gov Its inherent planarity, aromaticity, and distribution of heteroatoms are key to its function across a wide range of biological targets. mdpi.comnih.gov

One of the most critical interaction points is the indole nitrogen (N9). In computational docking studies of pyrido[3,4-b]indole derivatives designed to inhibit the MDM2-p53 interaction, the hydrogen atom on the N9 position was identified as a crucial hydrogen bond donor. researchgate.net This was confirmed experimentally, as methylation of the N9 nitrogen, which removes this hydrogen bond-donating capability, disrupted the key binding interactions and reduced anticancer activity. researchgate.net

Furthermore, the extended π-system of the indole ring is vital for establishing pi-stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding site. The versatility of the indole nucleus allows it to serve as a structural anchor for designing molecules that bind selectively to diverse targets, including GABAA receptors, the translocator protein (TSPO), and various protein kinases. nih.govnih.gov The core scaffold correctly orients the appended functional groups into the required vectors for specific receptor engagement, making it a privileged structure in medicinal chemistry. nih.govmdpi.com

Molecular Interactions and Mechanistic Insights of 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione and Analogues

Interactions with Specific Protein Targets as Elucidated by Molecular Studies

The pyridoindole scaffold is a privileged structure capable of interacting with a diverse range of protein targets, including enzymes, receptors, and kinases. These interactions are fundamental to their biological activities.

Binding to Enzymes (e.g., Cytochrome P450 inhibition in related β-carbolines)

The β-carboline skeleton, a core component of many pyridoindole derivatives, is known to interact significantly with Cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. wisdomlib.org Studies on β-carboline alkaloids have demonstrated notable inhibitory effects on key human CYP450 isoforms. researchgate.net

For instance, the alkaloids harmine, harmol (B1672944), and harmane exhibit noncompetitive inhibition of CYP3A4 activity, with Ki values of 16.76, 5.13, and 1.66 μM, respectively. researchgate.net In contrast, harmaline, harmine, and harmol show competitive inhibition against CYP2D6, with Ki values of 20.69, 36.48, and 47.11 μM, respectively. researchgate.net These findings highlight the potential for β-carboline-containing compounds to modulate the metabolism of co-administered drugs. researchgate.net Concerns have been raised about possible pharmacokinetic interactions between natural products rich in β-carbolines and drugs that are substrates for CYP enzymes. researchgate.net

Conversely, some pyridoindole analogues can induce CYP450 activity. The tryptophan photoproduct 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) has been shown to induce CYP1A-mediated 7-ethoxyresorufin (B15458) deethylase (EROD) activity in both chick embryo primary hepatocytes and mammalian Hepa1c1c7 cells. nih.govdaneshyari.comnih.gov This induction is dependent on the Aryl Hydrocarbon Receptor (AHR), as it was significantly reduced in AHR-defective cells. nih.govnih.gov

β-Carboline AlkaloidCYP450 IsoformInhibition TypeKi Value (μM)
HarmaneCYP3A4Noncompetitive1.66
HarmolCYP3A4Noncompetitive5.13
HarmineCYP3A4Noncompetitive16.76
HarmalineCYP2D6Competitive20.69
HarmineCYP2D6Competitive36.48
HarmolCYP2D6Competitive47.11

Receptor Binding Profiling (e.g., Aryl Hydrocarbon Receptor (AHR) activation by 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole)

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several CYP450 enzymes. nih.gov The compound 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), a tryptophan photoproduct, has been identified as a potent AHR activator. nih.govdaneshyari.com

Antagonism of N-methyl-D-aspartate (NMDA) Receptors by Pyridoindole Derivatives

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for excitatory neurotransmission and synaptic plasticity in the central nervous system. nih.goviipseries.org Dysregulation of NMDA receptor activity is implicated in various neurological disorders. iipseries.org Pyridoindole and related indole (B1671886) derivatives have been explored as antagonists for this receptor. nih.gov

A combined ligand-based and structure-based approach led to the identification of indole derivatives as NR2B/NMDA receptor antagonists. nih.gov Further design, synthesis, and biological evaluation of new analogues resulted in compounds with significant anticonvulsant properties and NMDA antagonism. nih.gov The most active of these derivatives demonstrated a binding affinity for the NR2B subunit that was equipotent to the known antagonist ifenprodil. nih.gov NMDA receptor antagonists function by blocking the ion channel pore, preventing glutamate (B1630785) binding, or through allosteric regulation, thereby curbing the influx of calcium and modulating neurotransmission. iipseries.org

Interactions with Kinases (e.g., P38 MAP kinase)

Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often associated with diseases like cancer and inflammation. The pyridoindole scaffold has been utilized in the design of kinase inhibitors.

P38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a central enzyme in the signal transduction cascade that leads to the production of pro-inflammatory cytokines. nih.gov Many p38α inhibitors feature a vicinal aryl/4-pyridinyl-heterocycle arrangement. nih.gov Crystal structures of p38-inhibitor complexes reveal key binding interactions: the pyridine (B92270) nitrogen typically forms a hydrogen bond with the main chain N-H of Met 109, and an aryl substituent fits into a hydrophobic pocket. nih.gov A scaffold redesign inspired by the selective inhibitor VX-745 led to the discovery of pyrido-pyrimidone-based p38 inhibitors, among other classes. nih.gov

Bruton's Tyrosine Kinase (BTK): BTK is an attractive therapeutic target for malignancies and autoimmune diseases. nih.gov To overcome issues associated with covalent BTK inhibitors, non-covalent inhibitors have been developed. A series of novel pyrido[3,4-b]indol-1-one derivatives were designed via scaffold hopping from a known inhibitor. nih.gov Two compounds from this series, 12 and 18, showed potent enzymatic activity against BTK, with IC50 values of 0.22 μM and 0.19 μM, respectively. nih.gov These compounds also displayed antiproliferative activity in lymphoma cell lines comparable to the established drug Ibrutinib. nih.gov

Compound ClassTarget KinaseKey Interaction / Potency
Pyrido-pyrimidin-2-one derivativesP38 MAP KinaseH-bond with Met 109 N-H
Pyrido[3,4-b]indol-1-one (Compound 12)Bruton's Tyrosine Kinase (BTK)IC50 = 0.22 μM
Pyrido[3,4-b]indol-1-one (Compound 18)Bruton's Tyrosine Kinase (BTK)IC50 = 0.19 μM

DNA Intercalation and Binding Studies

In addition to protein targets, certain pyridoindole analogues can interact directly with DNA. The planar aromatic ring system of these molecules facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation.

The study of dipyrido[4,3-b][3,4-f]indole derivatives as potential antitumoral agents revealed their ability to bind preferentially to helical DNA. nih.gov These compounds exhibit high affinity, with binding constants ranging from 10^6 to 10^7 M-1. nih.gov The binding of the most active derivative against L1210 mouse leukemia caused changes in the viscosity of both linear and circular DNA, which is indicative of an intercalation mechanism. nih.gov This active derivative was found to unwind the DNA helix by an angle estimated to be 18° and showed a binding preference for A-T base pairs. nih.gov Furthermore, there is some evidence to suggest that Eudistomin U, also known as 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), may possess DNA binding activity. nih.gov

Mechanistic Basis of Specific Molecular Recognition Events

The specific and high-affinity binding of pyridoindole derivatives to their biological targets is governed by the principles of molecular recognition, which involve a combination of non-covalent interactions. mdpi.com The unique physicochemical properties of the heterocyclic rings are crucial for these events. nih.gov

Key interactions driving these recognition processes include:

Hydrogen Bonding: The nitrogen atoms within the pyridoindole ring system act as robust hydrogen bond acceptors. This is exemplified by the interaction between p38 MAP kinase inhibitors and the backbone N-H of methionine 109, a critical interaction for inhibitory activity. nih.govnih.gov

π-π Stacking: The planar, aromatic nature of the indole and pyridine rings allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets or with the bases of DNA. nih.gov

Hydrophobic Interactions: Non-polar regions of the pyridoindole molecules can engage in hydrophobic interactions with aliphatic or aromatic residues within a binding site, displacing water and contributing favorably to the binding free energy. The penetration of an aryl substituent into a hydrophobic pocket of p38 MAP kinase is a clear example. nih.gov

These synergistic non-covalent interactions allow pyridoindole derivatives to recognize and bind to specific biological targets with high affinity and selectivity, forming the mechanistic basis for their diverse biological activities. mdpi.com

Research Applications of 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione Beyond Direct Medicinal Chemistry

Utility as Key Building Blocks in Advanced Organic Synthesis

The pyrido[3,4-b]indole core is a prominent feature in numerous natural products and synthetically important molecules. While specific examples detailing the use of 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione as a starting material in complex total synthesis are not extensively documented, its structural motifs are present in related compounds that have served as crucial intermediates. For instance, the synthesis of various substituted β-carbolinone derivatives highlights the adaptability of the core structure for further chemical modifications. These syntheses often involve multi-step reaction sequences where the pyrido[3,4-b]indole skeleton is strategically functionalized.

The presence of three carbonyl groups in 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione offers multiple points for chemical manipulation, potentially allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The reactivity of these carbonyls could be selectively controlled to achieve desired synthetic outcomes, making it a theoretically attractive building block for combinatorial chemistry and the generation of compound libraries.

Contribution to the Development of Novel Chemical Processes and Synthetic Methodologies

The synthesis of the trione (B1666649) itself could serve as a platform for developing new synthetic strategies. The construction of such a polycyclic system with multiple carbonyl functionalities likely requires specific and potentially novel reaction conditions and catalytic systems. The exploration of its synthesis could therefore lead to advancements in heterocyclic chemistry.

Exploration in Chemical Biology Probes and Mechanistic Studies

The fluorescent properties of certain β-carboline derivatives have led to their exploration as chemical probes. For instance, some 9H-pyrido[2,3-b]indole-based fluorophores have been designed and studied for their potential application in sensing and cellular imaging. These compounds exhibit interesting photophysical properties, such as solvatochromism and sensitivity to pH changes.

Furthermore, the interaction of the pyrido[3,4-b]indole scaffold with biological macromolecules is a subject of ongoing research. Derivatives of this structure have been investigated for their binding to DNA and various protein targets. Understanding the mechanistic details of these interactions is crucial for the rational design of new therapeutic agents and biological probes. The trione derivative could serve as a tool compound in such mechanistic studies to elucidate the role of the carbonyl functionalities in molecular recognition and binding affinity.

Future Directions and Emerging Research Avenues for 1h Pyrido 3,4 B Indole 1,3,4 2h,9h Trione Research

Development of Novel and Green Synthetic Methodologies

The future of synthesizing 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione and its analogs lies in the development of more efficient, sustainable, and versatile synthetic strategies. Current efforts are geared towards overcoming the limitations of classical methods, such as the Pictet-Spengler and Bischler-Napieralski reactions, which often require harsh conditions and offer limited control over substitution patterns.

Key areas of development include:

Transition Metal Catalysis: The use of transition metals like palladium and rhodium is a rapidly evolving area. researchgate.net These catalysts can enable novel bond formations and cyclization strategies under milder conditions, offering access to a wider range of functionalized pyridoindole scaffolds that can serve as precursors to the trione (B1666649).

Green Chemistry Approaches: A significant push is being made towards environmentally benign synthetic methods. This includes the use of visible light-photocatalyzed reactions and mechanochemical synthesis, which can reduce or eliminate the need for hazardous solvents and reagents.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting existing synthetic routes for pyridoindoles to flow chemistry setups is a promising avenue for large-scale production.

Synthetic ApproachPotential Advantages for Trione SynthesisKey Considerations
One-Pot Reactions Increased efficiency, reduced waste, streamlined synthesis of precursors.Compatibility of sequential reaction conditions.
Transition Metal Catalysis Access to novel substitution patterns, milder reaction conditions.Catalyst cost and removal from the final product.
Green Chemistry Reduced environmental impact, increased safety.Scalability and efficiency compared to traditional methods.
Flow Chemistry Precise reaction control, enhanced safety, scalability.Initial setup cost and optimization of flow parameters.

In-depth Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms underpinning the synthesis of pyridoindoles is crucial for optimizing existing methods and designing new ones. While the general mechanisms of classical reactions like the Pictet-Spengler and Bischler-Napieralski are known, the subtleties of catalyst-mediated and novel cyclization strategies are still being unraveled.

Future research in this area will likely focus on:

Computational and Spectroscopic Studies: The use of computational modeling and advanced spectroscopic techniques can provide detailed insights into reaction intermediates, transition states, and the role of catalysts. This knowledge can guide the rational design of more efficient and selective reactions.

Mechanistic Investigations of Novel Reactions: As new synthetic methods are developed, detailed mechanistic studies will be essential to understand their scope and limitations. This includes investigating the role of photocatalysts, the nature of intermediates in transition metal-catalyzed reactions, and the physical principles governing mechanochemical transformations.

Understanding Regio- and Stereoselectivity: For the synthesis of complex pyridoindole derivatives, controlling the regioselectivity (which position on the ring a substituent adds to) and stereoselectivity (the 3D arrangement of atoms) is critical. Mechanistic studies are key to developing catalysts and reaction conditions that provide high levels of control.

Integration of Advanced Computational Techniques for Predictive Design

The integration of computational chemistry and molecular modeling is set to revolutionize the design of novel 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione derivatives with specific biological activities. These in silico approaches can significantly accelerate the drug discovery process by predicting the properties of molecules before they are synthesized.

Key computational techniques and their applications include:

Molecular Docking: This technique predicts how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.govnih.gov For the pyridoindole trione, docking studies could be used to design derivatives that are potent and selective inhibitors of specific cancer-related proteins or other therapeutic targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgrsc.org These models can be used to predict the activity of unsynthesized derivatives and to identify the key structural features that are important for activity.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Pharmacophore models can be used to search virtual libraries of compounds for new molecules with the desired activity.

ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. This allows for the early identification of compounds that are likely to have poor pharmacokinetic properties or to be toxic, saving time and resources in the drug development process.

Computational TechniqueApplication in Pyridoindole Trione Research
Molecular Docking Predicting binding modes and affinities to specific biological targets.
QSAR Predicting the biological activity of novel derivatives and guiding lead optimization.
Pharmacophore Modeling Identifying key structural features for activity and virtual screening.
ADME/Tox Prediction Early-stage assessment of drug-likeness and potential toxicity.

Design and Synthesis of Next-Generation Pyridoindole Scaffolds for Specific Molecular Interactions

The versatility of the pyrido[3,4-b]indole scaffold allows for the design and synthesis of next-generation derivatives tailored for specific molecular interactions. This involves the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Future efforts in this domain will likely concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridoindole trione scaffold and evaluation of the biological activity of the resulting derivatives will be crucial for understanding the relationship between chemical structure and biological function. nih.govnih.gov This information will guide the design of more potent and selective compounds.

Target-Oriented Synthesis: With the identification of specific biological targets for diseases such as cancer, neurodegenerative disorders, and infectious diseases, pyridoindole trione derivatives can be rationally designed to interact with these targets. nih.govnih.govnih.gov This may involve the incorporation of specific functional groups to enhance binding affinity or to modulate the electronic properties of the molecule.

Development of Covalent Inhibitors: Designing pyridoindole triones that can form a covalent bond with their biological target can lead to compounds with increased potency and prolonged duration of action. This is a particularly promising strategy for the development of anticancer agents.

Hybrid Molecules: The pyridoindole trione scaffold can be combined with other pharmacophores to create hybrid molecules with dual or synergistic biological activities. This approach can be used to address complex diseases that involve multiple biological pathways.

By focusing on these emerging research avenues, the scientific community can unlock the full potential of 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione and its derivatives, paving the way for the development of novel therapeutics and a deeper understanding of the chemical biology of this important class of heterocyclic compounds.

Q & A

Q. How can researchers characterize 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks using 1H and 13C NMR spectra. For derivatives, observe chemical shifts for protons adjacent to carbonyl groups (e.g., 1H-pyridoindole triones typically show downfield shifts for protons near the ketone moieties). DEPT, COSY, HMQC, and HMBC experiments can resolve complex coupling patterns and confirm connectivity .
  • Mass Spectrometry (MS): Use high-resolution ESI-MS or LC/MS to confirm the molecular ion ([M+H]+) and fragmentation patterns. The exact mass (214.0464 g/mol) should match theoretical calculations .
  • Chromatography: Employ reverse-phase HPLC with UV detection (λ ~254 nm) for purity assessment. Optimize mobile phases (e.g., acetonitrile/water gradients) to separate closely related derivatives .

Q. What are the key safety considerations for handling 1H-Pyrido[3,4-b]indole derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as some derivatives may cause irritation .
  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent degradation. Avoid prolonged storage, as decomposition may generate toxic byproducts .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Follow EPA guidelines for hazardous organic waste, and incinerate in certified facilities .

Q. What synthetic routes are commonly employed to prepare 1H-Pyrido[3,4-b]indole-1,3,4(2H,9H)-trione and its derivatives?

Methodological Answer:

  • Core Synthesis: Start with Fischer indolization of substituted hydrazines with ketones or diketones. For example, react phenylhydrazine with dione precursors to form the pyrroloindole backbone (yields up to 88%) .
  • Derivatization: Introduce substituents via alkylation, bromination, or methoxylation. For instance, 8-methoxy derivatives are synthesized using methoxy-group-containing starting materials under basic conditions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1H-Pyrido[3,4-b]indole derivatives?

Methodological Answer:

  • Dose-Response Validation: Replicate assays (e.g., cyclic AMP inhibition) across multiple cell lines. For example, Alloxazine derivatives show IC50 values of 2.9 μM in adenosine receptor studies but may vary in cancer cell models due to off-target effects .
  • Mechanistic Profiling: Use CRISPR-Cas9 gene editing to knock out suspected targets (e.g., CYP enzymes) and confirm pathway specificity. Cross-validate with proteomics or metabolomics data .
  • Data Normalization: Account for batch-to-batch variability in compound purity by quantifying active isomers via chiral HPLC .

Q. What strategies optimize the synthetic yield of 1H-Pyrido[3,4-b]indole triones in large-scale reactions?

Methodological Answer:

  • Catalysis: Employ In(OTf)3 or other Lewis acids to accelerate cyclization steps. For example, In(OTf)3 increases yields in β-carboline-imidazo[1,2-a]pyridine syntheses by reducing side reactions .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMSO or DMF) at elevated temperatures (80–100°C) to enhance reaction rates. Monitor via TLC to prevent over-oxidation .
  • Scale-Up Adjustments: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput. CPC reduces silica gel usage and improves recovery of polar derivatives .

Q. How can computational methods enhance structural analysis of 1H-Pyrido[3,4-b]indole triones?

Methodological Answer:

  • Crystal Structure Prediction (CSP): Use density functional theory (DFT) to model lattice energies and predict polymorphs. Validate against experimental XRD data (e.g., CSD reference code BUVGAC) .
  • Molecular Dynamics (MD): Simulate solvation effects in biological membranes to predict bioavailability. Tools like GROMACS can model interactions with lipid bilayers .
  • Machine Learning: Train models on existing spectral databases (e.g., NIST Chemistry WebBook) to predict NMR/MS fragmentation patterns for novel derivatives .

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